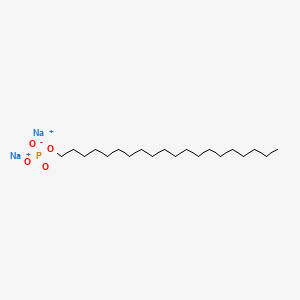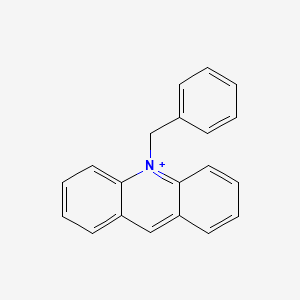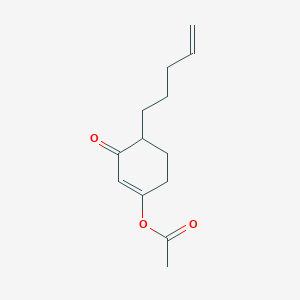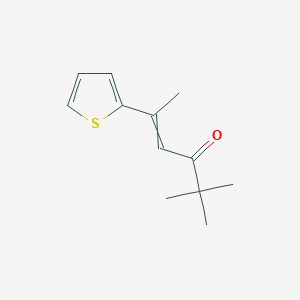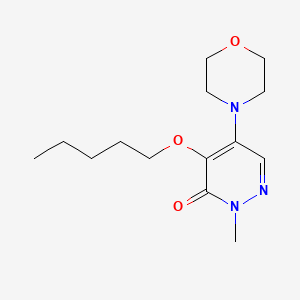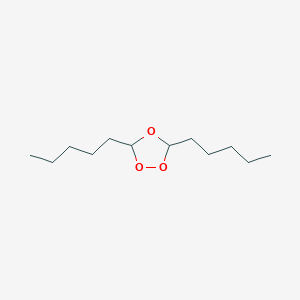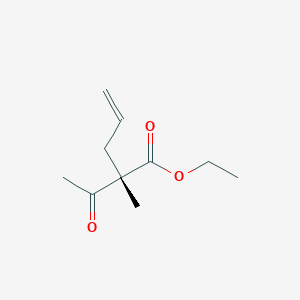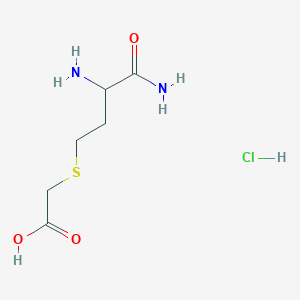![molecular formula C26H18N4O4 B14465285 3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) CAS No. 70952-41-9](/img/structure/B14465285.png)
3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) is a complex organic compound characterized by its biphenyl core and hydrazone linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) typically involves the reaction of 4,4’-diformylbiphenyl with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is refluxed to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkages to amines.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl dicarboxylic acids, while reduction can produce biphenyl diamines .
Scientific Research Applications
3,3’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 3,3’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) involves its interaction with specific molecular targets. The hydrazone linkages can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the biphenyl core can interact with aromatic systems in biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Disodium 3,3’-[[1,1’-Biphenyl]-4,4’-diylbis(azo)]bis(4-aminonaphthalene-1-sulphonate): Known for its use as a dye and its carcinogenic properties.
4-Methoxy-1,1’-biphenyl: Used in organic synthesis and as an intermediate in the production of other chemicals.
3,3’,4,4’-Tetrachlorobiphenyl: Studied for its environmental impact and toxicological properties.
Uniqueness
What sets 3,3’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) apart is its combination of hydrazone linkages and biphenyl core, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for diverse scientific investigations.
Properties
CAS No. |
70952-41-9 |
|---|---|
Molecular Formula |
C26H18N4O4 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
5-[[4-[4-[(3-formyl-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C26H18N4O4/c31-15-19-13-23(9-11-25(19)33)29-27-21-5-1-17(2-6-21)18-3-7-22(8-4-18)28-30-24-10-12-26(34)20(14-24)16-32/h1-16,33-34H |
InChI Key |
GJJKOVBDRADNIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C=O)N=NC4=CC(=C(C=C4)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




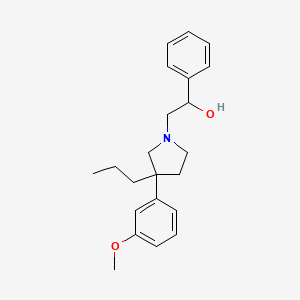
![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)

